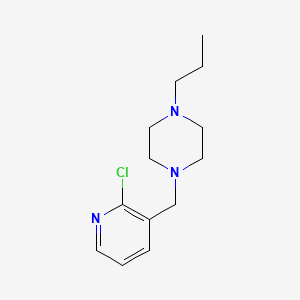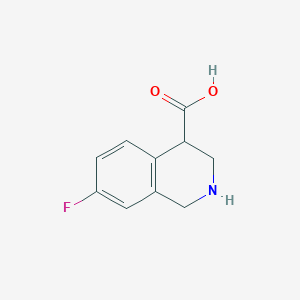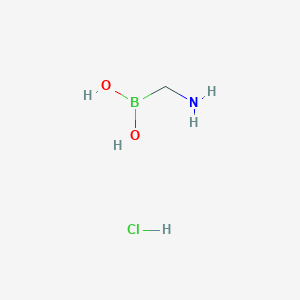![molecular formula C12H23NO4 B13543784 rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate](/img/structure/B13543784.png)
rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate” is a chemical compound with the following IUPAC name: tert-butyl (3R,4S)-4-hydroxyoxolan-3-ylcarbamate. Its CAS number is 128739-89-9, and its molecular weight is 216.28 g/mol . This compound belongs to the class of carbamates and features a hydroxyoxolane ring.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of this compound involves the following steps:
Protection of the Hydroxy Group: The hydroxy group on the oxolane ring is protected using tert-butyl chloroformate (TBSCl) to form the tert-butyl carbonate derivative.
Oxolane Ring Formation: The protected hydroxyoxolane is formed by cyclization of the appropriate precursor.
Deprotection: Removal of the tert-butyl protecting group yields the final compound.
Industrial Production:: While specific industrial production methods are not widely documented, the compound can be synthesized on a laboratory scale using the methods described above.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The hydroxy group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Hydrolysis: The carbamate linkage can be hydrolyzed to yield the corresponding amine and carboxylic acid.
TBSCl: Used for hydroxy group protection.
Base (e.g., NaOH): For deprotection.
Oxidizing Agents (e.g., PCC): For oxidation reactions.
Major Products:: The major products depend on the specific reactions performed. For example, oxidation would yield the corresponding aldehyde or carboxylic acid.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a substrate or reagent in enzymatic studies.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The exact mechanism of action remains an area of ongoing research. its hydroxyoxolane structure suggests potential interactions with biological targets involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, this compound’s uniqueness lies in its hydroxyoxolane ring. Similar compounds include other carbamates and derivatives with similar functional groups.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications.
Eigenschaften
Molekularformel |
C12H23NO4 |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H23NO4/c1-8(2)13(9-6-16-7-10(9)14)11(15)17-12(3,4)5/h8-10,14H,6-7H2,1-5H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
QYLWDFQQTUUMQM-NXEZZACHSA-N |
Isomerische SMILES |
CC(C)N([C@@H]1COC[C@H]1O)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)N(C1COCC1O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13543722.png)
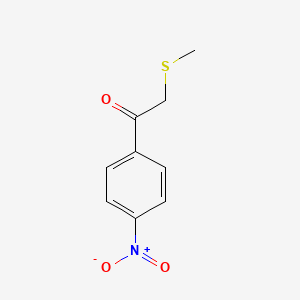

![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid](/img/structure/B13543736.png)
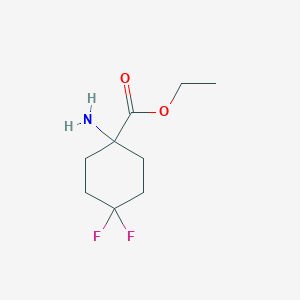
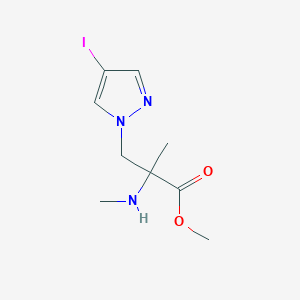
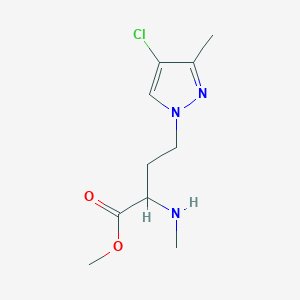
![[2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543751.png)
